Ethyl 2-(4-iodocyclohexyl)acetate
Overview
Description
Ethyl 2-(4-iodocyclohexyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a cyclohexane ring that is substituted with an iodine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-iodocyclohexyl)acetate typically involves the iodination of cyclohexane derivatives followed by esterification. One common method starts with the iodination of cyclohexene using iodine and thallium(I) acetate in acetic acid, resulting in the formation of 4-iodocyclohexanol. This intermediate is then esterified with ethyl acetate under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-iodocyclohexyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium azide would yield 2-(4-azidocyclohexyl)acetate.
Reduction: Reduction of the ester group yields 2-(4-iodocyclohexyl)ethanol.
Hydrolysis: Hydrolysis yields 4-iodocyclohexylacetic acid and ethanol.
Scientific Research Applications
Ethyl 2-(4-iodocyclohexyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of ethyl 2-(4-iodocyclohexyl)acetate depends on its application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The iodine atom can play a crucial role in these interactions by forming halogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromocyclohexyl)acetate
- Ethyl 2-(4-chlorocyclohexyl)acetate
- Ethyl 2-(4-fluorocyclohexyl)acetate
Uniqueness
Ethyl 2-(4-iodocyclohexyl)acetate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens. This can lead to stronger interactions with target molecules and potentially different reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
ethyl 2-(4-iodocyclohexyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWLMDGASBSEMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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